2-Hydroxy-1-[4-methylthiophenyl]ethanone
Description
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Properties
CAS No. |
197240-28-1 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-hydroxy-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3 |
InChI Key |
AXSNYAOTULAPDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CO |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Hydroxy 1 4 Methylthiophenyl Ethanone and Analogues
Strategic Pathways for Ethanone (B97240) Backbone Construction
A prevalent and reliable method for the synthesis of α-hydroxyketones involves a two-step sequence starting from the corresponding ketone. This approach hinges on the initial halogenation of the α-carbon, followed by a nucleophilic substitution reaction to introduce the hydroxyl group.
The synthesis commences with 1-(4-(methylthio)phenyl)ethanone, which undergoes α-halogenation, typically with bromine or chlorine, to yield an α-haloketone intermediate, 2-halo-1-(4-(methylthio)phenyl)ethanone. This intermediate is then subjected to hydrolysis, where the halogen is displaced by a hydroxyl group, to afford the final product, 2-Hydroxy-1-[4-methylthiophenyl]ethanone. The reaction conditions for the hydrolysis step are crucial to ensure a good yield and minimize side reactions.
Table 1: Synthesis of this compound via Halogenation and Nucleophilic Substitution
| Step | Reactant | Reagent(s) | Intermediate/Product | Key Transformation |
| 1 | 1-(4-(methylthio)phenyl)ethanone | Br₂ or SO₂Cl₂ in an appropriate solvent | 2-Bromo-1-(4-(methylthio)phenyl)ethanone | α-Halogenation |
| 2 | 2-Bromo-1-(4-(methylthio)phenyl)ethanone | Aqueous base (e.g., NaOH, K₂CO₃) followed by acidification | This compound | Nucleophilic Substitution (Hydrolysis) |
Condensation reactions provide another powerful avenue for the formation of α-hydroxyketones. Two classical named reactions, the Benzoin condensation and the Acyloin condensation, are particularly relevant.
The Benzoin condensation involves the coupling of two aromatic aldehydes to form an α-hydroxyketone. wikipedia.orgorganic-chemistry.org In the context of synthesizing an analogue of the target compound, 4-(methylthio)benzaldehyde (B43086) could be dimerized in the presence of a cyanide or a thiazolium salt catalyst to yield 2-hydroxy-1,2-bis(4-(methylthio)phenyl)ethanone. wikipedia.orgorganic-chemistry.org
The Acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxyketone. bspublications.netwikipedia.orgwikipedia.org For the synthesis of this compound, a mixed acyloin condensation could theoretically be employed, though controlling the cross-condensation to achieve the desired unsymmetrical product can be challenging. A more direct approach would be the intramolecular acyloin condensation of a suitable diester to form a cyclic acyloin. wikipedia.orgorgsyn.org
Table 2: Condensation Strategies for α-Hydroxyketone Synthesis
| Reaction Name | Starting Material(s) | Catalyst/Reagent(s) | Product Type | Relevance to Target Compound |
| Benzoin Condensation | 4-(methylthio)benzaldehyde (2 equivalents) | NaCN or Thiazolium salt | Symmetrical α-hydroxyketone | Synthesis of a symmetrical analogue |
| Acyloin Condensation | Methyl 4-(methylthio)benzoate and Ethyl acetate (B1210297) | Metallic Sodium | Unsymmetrical α-hydroxyketone | Potential for direct synthesis (challenges in selectivity) |
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. mdpi.com The Passerini and Ugi reactions are prominent examples of MCRs that can be adapted for the synthesis of complex adducts related to α-hydroxyketones. mdpi.comwikipedia.orgwikipedia.orgnih.gov
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net A recent development has shown that boronic acids can be engaged in a Passerini-type three-component coupling to synthesize α-hydroxyketones directly. researchgate.net
The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgnih.govnih.gov While not directly yielding an α-hydroxyketone, the Ugi reaction can produce complex peptide-like structures where the 4-methylthiophenyl ethanone moiety is incorporated.
Table 3: Multicomponent Reactions for the Generation of Complex Adducts
| Reaction Name | Components | Product Type | Potential for Adducts of this compound |
| Passerini Reaction | 4-(methylthio)benzaldehyde, a carboxylic acid, an isocyanide | α-Acyloxy amide | Synthesis of derivatives that can be hydrolyzed to α-hydroxy amides. |
| Passerini-Type Reaction | 4-(methylthio)benzaldehyde, an isocyanide, a boronic acid | α-Hydroxyketone | Direct synthesis of complex α-hydroxyketone analogues. researchgate.net |
| Ugi Reaction | 1-(4-(methylthio)phenyl)ethanone, an amine, a carboxylic acid, an isocyanide | Bis-amide | Incorporation of the ethanone backbone into a complex peptide-like scaffold. |
Precursor Role in Diverse Organic Synthesis
This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic ring systems and for mechanistic studies through radiolabeling.
The α-hydroxyketone functionality is a versatile precursor for the synthesis of various heterocyclic compounds. The two reactive centers, the hydroxyl group and the carbonyl group, can participate in cyclization reactions with a range of reagents to form five- and six-membered rings.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the preparation of thiazoles. organic-chemistry.org It involves the reaction of an α-haloketone with a thioamide. researchgate.net Thus, 2-bromo-1-(4-(methylthio)phenyl)ethanone, the precursor to our target compound, can react with thioamides to yield 2-substituted-4-(4-(methylthio)phenyl)thiazoles. nih.govekb.eg
Imidazoles: Similarly, imidazoles can be synthesized by reacting α-haloketones with amidines. organic-chemistry.orgmdpi.com Alternatively, α-hydroxyketones can react with aldehydes, primary amines, and ammonium (B1175870) acetate in a one-pot synthesis to produce trisubstituted imidazoles. organic-chemistry.orgijprajournal.com
Quinoxalines: Quinoxalines are formed by the condensation of an α-diketone with an o-phenylenediamine. ontosight.ai this compound can be oxidized to the corresponding α-diketone, which can then be reacted with o-phenylenediamines to produce 2-(4-(methylthio)phenyl)quinoxalines. nih.govmdpi.comnih.gov
Table 4: Synthesis of Heterocyclic Systems from this compound and its Precursors
| Heterocyclic System | Key Reagent(s) | Precursor | General Reaction Type |
| Thiazole | Thioamide | 2-Bromo-1-(4-(methylthio)phenyl)ethanone | Hantzsch Synthesis |
| Imidazole | Amidine or Aldehyde/Amine/NH₄OAc | 2-Bromo-1-(4-(methylthio)phenyl)ethanone or this compound | Cyclocondensation |
| Quinoxaline | o-Phenylenediamine | 1-(4-(methylthio)phenyl)ethane-1,2-dione (from oxidation of the α-hydroxyketone) | Condensation |
Radiolabeling with isotopes such as Carbon-14 is an invaluable tool for elucidating reaction mechanisms and for metabolic studies. selcia.comselcia.com The introduction of a ¹⁴C atom into the structure of this compound allows for the tracing of the molecule and its fragments through a chemical or biological process.
The position of the radiolabel is critical and is determined by the synthetic route. For instance, using [¹⁴C]methyl iodide to introduce the methylthio group or starting from a [¹⁴C]-labeled benzene (B151609) ring would place the label on different parts of the molecule. For studying the reactions involving the ethanone backbone, labeling one of the carbonyl carbons would be most informative. This could potentially be achieved by using a ¹⁴C-labeled cyanide source in a synthetic pathway that builds the ethanone moiety. rsc.orgimist.maiaea.org
Table 5: Potential Strategies for Carbon-14 Labeling of this compound
| Labeled Precursor | Position of ¹⁴C Label | Synthetic Step of Incorporation | Purpose of Labeling |
| [¹⁴C]Methyl Iodide | On the methyl group of the methylthio moiety | Reaction of a thiophenol with [¹⁴C]CH₃I | Tracing the fate of the methylthio group. |
| Ring-[¹⁴C]-Thioanisole | Within the phenyl ring | Starting material for the entire synthesis | Elucidating mechanisms involving the aromatic ring. |
| [¹⁴C]Sodium Cyanide | At the carbonyl or α-carbon of the ethanone | Building the ethanone backbone via a nitrile intermediate | Studying reactions involving the ethanone core. |
Optimization of Reaction Parameters and Green Chemistry Principles
Modern synthetic strategies prioritize not only high yields but also sustainability. This is achieved by minimizing waste, avoiding hazardous reagents, and reducing energy consumption. The principles of green chemistry are integral to the development of advanced methodologies for synthesizing this compound, guiding the optimization of reaction conditions to be both efficient and environmentally benign. google.com
The choice of solvent is a critical parameter in the synthesis of α-hydroxy ketones. The solvent can affect reactant solubility, reaction rates, pathway selectivity, and the ease of product isolation. Synthetic routes to this compound often proceed via an α-haloketone intermediate, such as 2-bromo-1-(4-methylthiophenyl)ethanone, followed by nucleophilic substitution with a hydroxide (B78521) source. The solvent's properties—polarity, proticity, and coordinating ability—play a significant role in both the initial halogenation and the subsequent hydrolysis steps.
Research on the halogenation of related acetophenones demonstrates that solvent choice can dictate regioselectivity. For instance, α-halogenation is favored in protic solvents like aqueous ethanol, whereas halogenation of the aromatic ring can occur in dry aprotic solvents like acetonitrile. nih.gov In the subsequent hydrolysis step to form the hydroxy ketone, polar protic solvents can stabilize the transition state and facilitate the SN2 reaction, while aprotic polar solvents like DMF or DMSO might be used to enhance the nucleophilicity of the hydroxide source. Furthermore, the move towards greener synthesis has prompted investigation into less conventional media, including ionic liquids or even solvent-free conditions, to reduce volatile organic compound (VOC) emissions. google.com
The following table, compiled from data on analogous α-hydroxy ketone syntheses, illustrates the impact of different solvent systems on reaction outcomes.
| Solvent System | Solvent Type | Typical Role in Synthesis | Observed Effect on Efficiency/Selectivity | Reference Example |
|---|---|---|---|---|
| Methanol/Water | Polar Protic | α-Halogenation, Hydrolysis | Favors selective α-halogenation; effective for hydrolysis, leading to good yields. google.com | Bromination of 4-methylthioacetophenone. google.com |
| Ethyl Acetate / Dichloromethane | Aprotic (Moderately Polar / Nonpolar) | α-Halogenation | Provides good solubility for organic substrates, leading to high conversion rates (95% yield). nih.gov | Chlorination of 3-hydroxyacetophenone. nih.gov |
| Acetonitrile (dry) | Polar Aprotic | Halogenation | Can shift selectivity towards aromatic ring halogenation instead of α-position. nih.gov | Iodination of aryl ketones. nih.gov |
| Nitrobenzene | Polar Aprotic | Fries Rearrangement | Used in Lewis acid-catalyzed reactions at elevated temperatures to form hydroxyacetophenones. prepchem.com | Synthesis of 2-hydroxyacetophenone. prepchem.com |
| Solvent-Free (Trituration) | N/A (Green Chemistry) | Condensation Reactions | Eco-friendly approach that minimizes waste and can lead to high yields in Claisen-Schmidt condensations. innovareacademics.inresearchgate.net | Chalcone synthesis from 2-hydroxy acetophenone (B1666503). innovareacademics.inresearchgate.net |
Catalysis is at the heart of modern organic synthesis, offering pathways to form C-C and C-heteroatom bonds with high efficiency and selectivity under mild conditions. For the synthesis of this compound and its analogues, various catalytic systems can be employed, ranging from traditional acid/base catalysts to advanced transition-metal complexes and biocatalysts.
One common pathway involves the α-hydroxylation of the parent ketone, 4-methylthioacetophenone. This can be achieved using various catalytic oxidation systems. Alternatively, a C-C bond-forming strategy might involve the Friedel-Crafts acylation of thioanisole (B89551), followed by catalytic hydroxylation.
Metal Salt Catalysts : In certain green chemistry approaches, metal salts are used to catalyze the direct hydroxylation of acetophenones. For instance, specific metal catalysts can direct the oxidation to the desired position, improving yield and reducing byproducts. google.com
Phase-Transfer Catalysts (PTCs) : In multiphase reaction systems, such as the thioetherification to create the 4-(methylthio)phenyl moiety from a 4-chlorophenyl precursor, PTCs like quaternary ammonium salts are crucial. google.com They facilitate the transport of the nucleophile (e.g., sodium methyl mercaptide) from the aqueous phase to the organic phase, enabling the reaction to proceed at a reasonable rate. google.com
Biocatalysts (Enzymes) : A significant advancement in green chemistry is the use of engineered enzymes. For example, cytochrome P450 variants have been developed to catalyze the α-hydroxylation of carboxylic acid derivatives and other substrates with high enantioselectivity. nih.gov Similarly, co-expression of epoxide hydrolases and alcohol dehydrogenases can produce α-hydroxy ketones from racemic epoxides in vivo, offering a sustainable and highly selective route. nih.gov
The table below summarizes various catalytic systems applicable to the synthesis of the target compound or its key precursors.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference Example |
|---|---|---|---|---|
| Metal Salt | Undisclosed Metal Salt | Directed Catalytic Oxidation | Improves yield and selectivity in direct hydroxylation; environmentally friendly. google.com | Synthesis of 2-hydroxy-3-nitroacetophenone. google.com |
| Phase-Transfer Catalyst | Quaternary Ammonium Salt | Nucleophilic Aromatic Substitution (Thioetherification) | Enables reaction between immiscible reactants, leading to high yields (95-98%). google.com | Synthesis of a 4-(methylthio)phenyl propanone derivative. google.com |
| Lewis Acid | Aluminum Chloride (AlCl3) | Fries Rearrangement | Classic method for synthesizing hydroxyacetophenones from phenyl acetates. | Synthesis of 2-hydroxyacetophenone. prepchem.com |
| Organocatalyst | L-proline | Multicomponent Reactions | Environmentally friendly, mild conditions, simple work-up. thieme-connect.com | Synthesis of lawsone derivatives. thieme-connect.com |
| Biocatalyst | Engineered Cytochrome P450 | α-Hydroxylation | High enantioselectivity (>99.5% ee), operates under mild aqueous conditions. nih.gov | Hydroxylation of phenylacetic acid esters. nih.gov |
Temperature is a fundamental parameter that controls reaction kinetics and can also influence the thermodynamic stability of reactants, intermediates, and products. In the synthesis of this compound, precise temperature control is essential to maximize yield and minimize the formation of impurities.
An increase in temperature generally accelerates reaction rates. However, it can also promote undesired side reactions, such as polymerization, decomposition, or the formation of alternative products (mechanistic divergence). For instance, in reactions involving volatile reagents like methyl mercaptan or its precursors, lower temperatures may be necessary to prevent the reagent from escaping the reaction mixture, which would result in low conversion. google.com Conversely, some reactions, like the Lewis acid-catalyzed Fries rearrangement, require high temperatures (e.g., 120-125°C) to overcome the activation energy barrier. prepchem.com
The effect of temperature can be particularly pronounced in competing reaction pathways. A reaction might proceed via a kinetically favored pathway at lower temperatures, while a different, thermodynamically more stable product may be formed at higher temperatures where the system can overcome a higher activation barrier. Systematic studies varying the reaction temperature are crucial for optimizing the synthesis of the desired product.
The following table illustrates the influence of temperature on relevant synthetic transformations.
| Reaction Step / Type | Temperature Range | Effect on Reaction | Rationale / Mechanistic Implication | Reference Example |
|---|---|---|---|---|
| α-Bromination | 20–30°C | Controlled reaction rate, minimizing side reactions. | Exothermic reaction that requires cooling to maintain selectivity and prevent over-bromination. | Bromination of 4-methylthioacetophenone. google.com |
| Oxidation with H2O2 | 50°C | Optimal temperature for catalyst activity and reaction completion. | Balances reaction rate with the stability of the peroxide oxidant and catalyst. | Oxidation of α-bromo(4-methylthio)acetophenone. google.com |
| Thioetherification | 95°C | Required for reaction but causes volatilization of low-boiling-point reagents. | Demonstrates the need to balance kinetics with the physical properties of reactants. Using a salt (sodium methyl mercaptide) circumvents this issue. google.com | Synthesis involving a methylthio group. google.com |
| Fries Rearrangement | 120–125°C | Necessary to drive the intramolecular rearrangement. | High activation energy required for the C-C bond formation and rearrangement on the aromatic ring. | Synthesis of 2-hydroxyacetophenone. prepchem.com |
| Esterification | 60–90°C | Yield increases with temperature. | Higher temperature provides more energy to overcome the activation barrier, increasing the rate of ester formation. researchgate.net | Synthesis of carrageenan ester. researchgate.net |
Iii. Mechanistic Investigations of 2 Hydroxy 1 4 Methylthiophenyl Ethanone Reactivity
Fundamental Reaction Pathways
The fundamental reaction pathways of 2-Hydroxy-1-[4-methylthiophenyl]ethanone involve reactions at the aromatic ring, the carbonyl carbon, and the α-hydroxy position.
The phenyl ring of this compound is substituted with two groups: a methylthio group (-SMe) at the para position and a 2-hydroxy-1-oxoethyl group (-COCH₂OH). The outcome of electrophilic aromatic substitution (EAS) reactions on this ring is determined by the directing and activating effects of these substituents. wikipedia.org
Methylthio Group (-SMe): The sulfur atom possesses lone pairs of electrons that it can donate to the aromatic ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Consequently, the methylthio group is considered an activating group and an ortho, para-director.
2-Hydroxy-1-oxoethyl Group (-COCH₂OH): The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. This effect deactivates the aromatic ring by pulling electron density away from it, making it less reactive in EAS reactions. libretexts.org Electron-withdrawing groups direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org
Given that the two substituents are para to each other, the directing effects are competitive. The activating, ortho-directing effect of the methylthio group will direct incoming electrophiles to the positions adjacent to it (positions 3 and 5). The deactivating, meta-directing effect of the ethanone (B97240) group will also direct incoming electrophiles to the same positions (positions 3 and 5). Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the methylthio group.
| Reaction Type | Reagents | Catalyst | Expected Electrophile | Predicted Product |
| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ | 2-Hydroxy-1-(3-nitro-4-methylthiophenyl)ethanone |
| Halogenation | Br₂ | FeBr₃ | Br⁺ | 1-(3-Bromo-4-methylthiophenyl)-2-hydroxyethanone |
| Sulfonation | Fuming H₂SO₄ | - | SO₃ | 2-(2-Hydroxyacetyl)-5-(methylthio)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl | AlCl₃ | RCO⁺ | 1-(3-Acyl-4-methylthiophenyl)-2-hydroxyethanone |
The carbonyl group of the ethanone moiety is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction for ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. libretexts.org For α-hydroxy ketones like this compound, this reaction can lead to the formation of diols. The reactivity can be influenced by the presence of the adjacent hydroxyl group.
Studies on similar ketones show that nucleophilic addition of amines can lead to the formation of carbinolamine intermediates. researchgate.net The rate of this addition is dependent on the nature of the amine nucleophile. researchgate.net
The α-hydroxy group can be involved in substitution reactions. The hydroxyl group itself is a poor leaving group, but it can be protonated under acidic conditions to form a good leaving group (H₂O). This facilitates nucleophilic substitution at the α-carbon. The synthesis of chiral tertiary α-hydroxyketones has been achieved through the nucleophilic substitution of α-chloroketones with a hydroxide (B78521) ion. nih.gov This indicates that the α-position can undergo Sₙ2 reactions. nih.gov
Furthermore, α-hydroxy ketones can undergo rearrangement reactions under acidic, basic, or thermal conditions, involving a 1,2-shift of a substituent. organicreactions.org They are also key starting materials in cyclization reactions, for instance, with N-acylhydrazones to form multisubstituted oxazolines under acidic conditions. rsc.org
Oxidation and Reduction Chemistry of Key Functional Groups
The methylthio and ethanone groups are redox-active and can undergo selective oxidation and reduction reactions, providing pathways to a variety of derivatives.
The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized. Selective oxidation can yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidizing agent used. The conversion of a methylsulfanyl group to a methylsulfonyl group is a key step in the synthesis of certain pharmaceuticals. chemicalbook.comgoogle.com
A common method for this transformation involves the use of hydrogen peroxide in an acidic medium, such as acetic acid and methanesulfonic acid. chemicalbook.comgoogle.com This process is typically carried out at controlled temperatures to manage the exothermic nature of the reaction. chemicalbook.comgoogle.com
Table of Oxidation Conditions
| Starting Material | Oxidizing Agent | Solvent/Acid | Product |
|---|---|---|---|
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone | 30% w/w Hydrogen Peroxide | Acetic Acid / Methanesulfonic Acid | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone chemicalbook.comgoogle.com |
This oxidation significantly alters the electronic properties of the phenyl substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfonyl group.
The carbonyl group of the ethanone can be reduced to a secondary alcohol, yielding 1-(4-(methylthio)phenyl)ethane-1,2-diol. This transformation can be achieved using various reducing agents. For instance, the reduction of similar hydroxyketones to diols has been reported. prepchem.comresearchgate.net The asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been successfully carried out using biocatalysts, indicating that stereoselective reduction is possible. researchgate.net
Acid-catalyzed polymerization of phenyl ethane-1,2-diol has been shown to produce organosoluble poly(phenylene vinylene), highlighting a potential application for the diol derivative of the title compound. chemrxiv.orgresearchgate.net
| Starting Material (Analogue) | Reducing Agent/Catalyst | Solvent/Conditions | Product |
| 3,3'-Dihydroxybenzil | Tin, Concentrated Hydrochloric Acid | Water, Steam Bath | 2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone prepchem.com |
| 4-Hydroxy-2-butanone | Pichia jadinii HBY61 (whole cells) | Glucose, pH 7.4, 30°C | (R)-1,3-Butanediol researchgate.net |
These reduction reactions expand the synthetic utility of this compound by providing access to chiral and achiral diols.
Photochemical and Photophysical Processes in Related Systems
The photochemical behavior of α-hydroxy ketones is a subject of significant interest, particularly due to their widespread use as photoinitiators in radical polymerization. The reactivity of these compounds is governed by the nature and lifetime of their electronically excited states. While direct studies on this compound are limited, a comprehensive understanding can be built by examining closely related acetophenone (B1666503) derivatives and other α-hydroxy ketones. The presence of the para-methylthio group is known to exert a strong influence on the photophysical properties of the aromatic ketone chromophore.
Upon absorption of UV radiation, acetophenone and its derivatives are promoted from their ground state (S₀) to an electronically excited singlet state (S₁ or S₂). For typical aromatic ketones, the lowest excited singlet state (S₁) is often an n,π* state, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. Another higher-energy singlet state, the S₂(ππ) state, arises from a π → π transition within the aromatic ring. bris.ac.ukbris.ac.uknih.gov
Following initial excitation, these singlet states are very short-lived and typically undergo rapid intersystem crossing (ISC) to the corresponding triplet manifold (T). The lowest triplet state (T₁) is crucial in determining the subsequent photochemical pathways. The character of this T₁ state can be either n,π* or π,π*, and its nature is highly dependent on the substitution pattern on the aromatic ring. bris.ac.uk
In the case of this compound, the para-methylthio (-SMe) substituent, an electron-donating group, plays a decisive role. Research on analogous para-substituted acetophenones has shown that strong electron-donating groups, including thioether groups, can alter the energy ordering of the excited states. researchgate.net Specifically, the thioether substitution tends to lower the energy of the π,π* triplet state, causing it to become the lowest-lying triplet state (T₁) instead of the n,π* state. researchgate.net This change in the electronic configuration of the lowest triplet state has profound implications for the molecule's photoreactivity.
The characterization of these transient excited states is accomplished using techniques like time-resolved laser flash photolysis and transient absorption spectroscopy, which allow for the direct observation of the formation and decay of singlet and triplet species on timescales ranging from picoseconds to microseconds. bris.ac.ukresearchgate.net
Table 1: Characteristics of Excited States in Acetophenone Derivatives
| Derivative | Lowest Singlet State (S₁) | Lowest Triplet State (T₁) | Primary Photochemical Pathway |
| 2-Hydroxy-2-methyl-1-phenylpropanone | n,π | n,π | α-cleavage |
| 2-Hydroxy-1-[4-chlorophenyl]ethanone | n,π | n,π | α-cleavage |
| This compound (Predicted) | n,π | π,π | Lack of α-cleavage |
This table provides a summary based on findings from related substituted acetophenones. The behavior of this compound is predicted based on the known effects of thioether substituents. researchgate.net
The hallmark of many α-hydroxy ketones used as photoinitiators is their ability to undergo efficient α-cleavage (a Norrish Type I reaction) from the triplet excited state. researchgate.net This process involves the homolytic cleavage of the C-C bond between the carbonyl group and the α-carbon bearing the hydroxyl group.
The general mechanism proceeds as follows:
Excitation & Intersystem Crossing: The ketone absorbs a photon and, via intersystem crossing, populates the lowest triplet state (T₁).
α-Cleavage: From the T₁ state, the molecule undergoes rapid C-C bond scission to generate two radical fragments. For a generic α-hydroxy acetophenone, this results in a benzoyl radical and a ketyl radical.
However, the efficiency of this α-cleavage is critically dependent on the nature of the lowest triplet state. A T₁ state with significant n,π* character is considered essential for promoting efficient cleavage. researchgate.net The partial electron density on the carbonyl oxygen in the n,π* state facilitates the bond-breaking process.
In systems like this compound, where the thioether substituent induces a π,π* configuration for the lowest triplet state, the α-cleavage pathway is significantly inhibited. researchgate.net The T₁(π,π) state is characterized by excitation delocalized over the aromatic ring and the sulfur atom, rather than being localized on the carbonyl group. Consequently, this state does not efficiently lead to the cleavage of the adjacent C-C bond. Instead of generating radicals via α-cleavage, molecules with a T₁(π,π) state tend to decay back to the ground state through non-reactive pathways or participate in other photoreactions like hydrogen abstraction.
The kinetics of the photophysical processes in acetophenone derivatives have been extensively studied. The decay of the initially formed excited singlet states occurs on a picosecond timescale. For the parent acetophenone molecule in acetonitrile, excitation to the S₂(ππ) state is followed by internal conversion to the S₁(nπ) state in less than 0.2 picoseconds. bris.ac.uknih.gov Subsequently, intersystem crossing from the S₁(nπ*) state to the triplet manifold occurs with a time constant of approximately 4 to 6 picoseconds. bris.ac.ukbris.ac.uknih.gov
The lifetime of the crucial T₁ state is several orders of magnitude longer. For acetophenone derivatives with a reactive T₁(n,π) state, the lifetime is determined by the rate of the α-cleavage reaction, which can be very fast. In contrast, for derivatives with an unreactive T₁(π,π) state, such as that predicted for this compound, the triplet lifetime can be significantly longer, often extending into the microsecond range, as decay must proceed through slower processes like phosphorescence or non-radiative decay. researchgate.netrsc.org For example, related thio-containing compounds like thio-benzothioxanthene imide exhibit long-lived triplet states with lifetimes on the order of 17.7 microseconds (μs). rsc.org
Table 2: Representative Kinetic Data for Photophysical Processes in Related Ketones
| Compound/System | Process | Time Constant / Lifetime (τ) | Solvent |
| Acetophenone | S₂ → S₁ Internal Conversion | < 0.2 ps | Acetonitrile |
| Acetophenone | S₁ → T₁ Intersystem Crossing | 4.36 ± 0.14 ps | Acetonitrile |
| Acetophenone | S₁ → T₁ Intersystem Crossing | 5.95 ± 0.47 ps | Acetonitrile |
| Thio-benzothioxanthene imide | Triplet State Lifetime | 17.7 µs | Not Specified |
| C16 Conjugated Polymer | Triplet State Lifetime | 5 µs | Film |
This table compiles kinetic data from studies on acetophenone and other relevant thio-substituted or polymeric systems to provide context for the expected excited state dynamics. bris.ac.uknih.govrsc.orgwhiterose.ac.uk
Iv. Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Identification
Specific fragmentation patterns and precise mass-to-charge ratio data from high-resolution mass spectrometry for this compound are not available.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Real-Time Infrared (RTIR) Spectroscopy for Reaction Monitoring:No studies utilizing Real-Time Infrared Spectroscopy to monitor reactions involving 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone have been found in the literature.
Due to the absence of this specific data, the generation of a scientifically accurate article that strictly adheres to the provided outline and focuses solely on 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone cannot be completed.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
Electronic spectroscopy is fundamental to understanding the interaction of 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone with electromagnetic radiation, revealing details about its excited states and de-excitation pathways.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to various excited states. The absorption profile of 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone is primarily dictated by the substituted benzoyl chromophore. The parent compound, 2-hydroxyacetophenone, exhibits characteristic absorption bands corresponding to π→π* and n→π* transitions. nist.gov The introduction of a methylthio (-SCH₃) group at the para-position is expected to induce a bathochromic (red) shift in the π→π* absorption band due to the electron-donating nature of the sulfur atom, which extends the π-conjugation of the aromatic system.
Table 1: Comparison of UV-Vis Absorption Data for 2-Hydroxyacetophenone and Expected Characteristics for its 4-methylthio Derivative
| Compound | λmax (nm) (π→π*) | λmax (nm) (n→π*) | Molar Absorptivity (ε) | Solvent |
|---|---|---|---|---|
| 2-Hydroxyacetophenone nist.gov | ~250, ~325 | Not explicitly resolved | Log ε ≈ 4.0, 3.5 | Not specified |
Data for the target compound is predicted based on known substituent effects.
Fluorescence and phosphorescence spectroscopy probe the photoluminescent properties of a molecule, providing information on the structure of its excited states and the kinetics of their decay.
Fluorescence: Molecules structurally similar to 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone, such as o-hydroxyacetophenone (OHAP), are known to exhibit unique fluorescence behavior due to the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. scispace.com Upon photoexcitation, these molecules can undergo Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group is transferred to the carbonyl oxygen, forming a transient keto-tautomer. This process results in a significant structural rearrangement in the excited state, leading to an unusually large Stokes shift (the energy difference between the absorption and emission maxima). scispace.com Consequently, one would predict 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone to display a weak fluorescence in the near-UV region corresponding to the original enol form and a much stronger, significantly red-shifted fluorescence from the excited keto-tautomer. scispace.com
Phosphorescence: Phosphorescence involves emission from a triplet excited state. The presence of the sulfur atom in the methylthio group is expected to enhance the rate of intersystem crossing (ISC) from the singlet to the triplet manifold via the heavy-atom effect. Laser flash photolysis studies on the related compound thioanisole (B89551) show that its triplet state has a characteristic absorption spectrum. researchgate.net This suggests that 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone would likely exhibit measurable phosphorescence at low temperatures, originating from a T₁ (ππ*) state.
Table 2: Representative Photoluminescence Data for the Related Compound o-Hydroxyacetophenone (OHAP)
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Key Feature |
|---|
Time-resolved spectroscopic techniques are employed to monitor the evolution of transient species on timescales ranging from femtoseconds to microseconds. For 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone, these methods would be invaluable for directly observing the dynamics of the ESIPT process and characterizing the resulting transient species.
Ultrafast time-resolved absorption spectroscopy could be used to track the decay of the initially populated excited singlet state (S₁) and the concomitant rise of the absorption signal from the keto-tautomer or the triplet state. researchgate.net Studies on similar p-hydroxyphenacyl (pHP) compounds have successfully elucidated complex photodeprotection and rearrangement reaction mechanisms by identifying transient intermediates in the picosecond timescale. researchgate.net Similarly, time-resolved emission studies would allow for the direct measurement of the lifetimes of both the enol and keto-tautomer excited states, providing quantitative data on the rates of the forward and reverse proton transfer reactions.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. libretexts.org The parent molecule, 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone, is a diamagnetic species with no unpaired electrons and is therefore ESR-silent.
However, ESR spectroscopy is the definitive method for detecting paramagnetic intermediates that could be generated from this compound. libretexts.org Ketones like acetophenone (B1666503) can be reduced via single electron transfer (SET) to form ketyl radical anions. nih.gov This conversion can be initiated photochemically or electrochemically. The formation of the corresponding ketyl radical from 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone would be a potential pathway for radical generation.
Due to the typically short lifetimes of such radical intermediates, the ESR spin-trapping technique is often employed. nih.gov This method involves reacting the transient radical with a "spin trap" molecule to form a more stable nitroxide radical adduct, which can be readily detected and characterized by ESR. The hyperfine splitting constants of the resulting ESR spectrum can provide structural information about the original transient radical. nih.gov
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystalline solid. While a crystal structure for 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone is not publicly available, its solid-state conformation can be reliably predicted based on extensive studies of its parent, 2'-hydroxyacetophenone (B8834).
Spectroscopic and theoretical studies have shown that 2'-hydroxyacetophenone is a planar molecule. nih.gov This planarity is enforced by a strong intramolecular O-H···O hydrogen bond between the hydroxyl proton and the carbonyl oxygen, which forms a stable six-membered ring. This fundamental structural feature is expected to be preserved in 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone.
The crystal packing would be determined by weaker intermolecular forces. These may include C-H···O interactions, C-H···S interactions, and π-π stacking of the aromatic rings, similar to what is observed in other crystalline derivatives of 2'-hydroxyacetophenone. nih.gov The table below presents crystallographic data for a related thiosemicarbazide (B42300) derivative of 2'-hydroxyacetophenone to illustrate the type of structural information obtained from such an analysis.
Table 3: Illustrative Crystallographic Data for 2′-hydroxyacetophenone 4-methylthiosemicarbazide (B147232) hydrate (B1144303) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7947 (5) |
| b (Å) | 8.5169 (8) |
| c (Å) | 11.1199 (9) |
| α (°) | 84.948 (7) |
| β (°) | 81.825 (6) |
| γ (°) | 84.084 (7) |
| Volume (ų) | 631.81 (9) |
| Z (molecules/unit cell) | 2 |
This data is for a related compound and serves as an example of crystallographic analysis.
V. Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Hydroxy-1-[4-methylthiophenyl]ethanone. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of the electronic structure of molecules. nanobioletters.com It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization, and to predict its electronic properties. For derivatives of acetophenone (B1666503), DFT calculations, often using the B3LYP hybrid functional with various basis sets, have been successfully used to determine optimized geometries and electronic characteristics. lookchem.com
Table 1: Illustrative DFT-Calculated Properties for a Structurally Similar Acetophenone Derivative (Acetophenone Thiosemicarbazone)
| Property | Calculated Value |
| Dipole Moment (Debye) | Data not available |
| Polarizability (a.u.) | Data not available |
| First Hyperpolarizability (a.u.) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| Energy Gap (eV) | Data not available |
Note: This table is illustrative. Specific computational studies on this compound are required to populate it with actual data.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. The spatial distribution of these orbitals reveals the likely sites of electrophilic and nucleophilic attack.
For this compound, FMO analysis would predict that the electron-rich regions, such as the areas around the oxygen and sulfur atoms and the phenyl ring, would contribute significantly to the HOMO. Conversely, the LUMO would likely be distributed over the carbonyl group and the aromatic ring, indicating these as potential sites for receiving electrons.
Table 2: Representative Frontier Molecular Orbital Data for a Related Acetophenone Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes. Specific FMO analysis of this compound is needed for accurate data.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface. Different colors represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potential values.
An MEP map of this compound would likely show negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, identifying them as primary sites for interaction with electrophiles. The sulfur atom would also exhibit a region of negative potential. Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating its acidic nature and susceptibility to nucleophilic attack. The aromatic protons would also show some degree of positive potential.
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling provides a powerful means to explore the pathways of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. Characterizing these transition states is key to understanding the kinetics and mechanism of a reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could map out the entire reaction pathway, calculating the activation energies for each step. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.
The chemical environment can significantly influence reaction outcomes. Computational models can simulate the effects of different solvents on the reactivity of this compound. By incorporating a solvent model, it is possible to predict how the solvent's polarity and hydrogen-bonding capabilities will affect the stability of reactants, transition states, and products, thereby influencing the reaction rate and equilibrium.
Furthermore, the electronic influence of substituents on the phenyl ring can be systematically studied. For instance, the methylthio (-SCH3) group in this compound is an electron-donating group, which influences the reactivity of the aromatic ring. Computational studies can quantify this effect and predict how replacing this group with other substituents (either electron-donating or electron-withdrawing) would alter the molecule's electronic structure and, consequently, its chemical reactivity.
Excited State Computations for Photophysical Processes
Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent decay pathways, including fluorescence, phosphorescence, intersystem crossing, and photochemical reactions, are dictated by the nature and properties of these excited states. Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in elucidating these characteristics.
Theoretical calculations can predict the energies, symmetries, and electronic configurations of the excited singlet (Sn) and triplet (Tn) states. Key properties such as vertical excitation energies, oscillator strengths (which determine the intensity of light absorption), and the character of the electronic transitions (e.g., n→π* or π→π) can be computed. For α-hydroxy ketones, the lowest excited states are often of n→π character, which is crucial for their photochemical reactivity.
The dynamics of the excited states, including the rates of intersystem crossing (ISC) from singlet to triplet states and internal conversion (IC) between states of the same multiplicity, can also be estimated. For many ketones, a rapid ISC to the triplet manifold is a key step preceding photochemical reactions. In the case of this compound, the presence of the sulfur atom can influence the spin-orbit coupling, potentially affecting the rate of ISC.
A study on the related compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, highlighted the use of modeling calculations to describe its excited-state properties and noted a significant solvent effect on the lifetimes of these states researchgate.netuha.fr. This suggests that computational models for this compound should also consider the influence of the surrounding medium. The photophysical processes of such molecules can be described by a four-level kinetic scheme involving the ground state, the first excited singlet state, and two triplet states researchgate.netuha.fr.
Table 1: Predicted Excited State Properties of this compound (Illustrative Data) Note: The following data are illustrative, based on typical values for similar aromatic ketones, as specific computational studies for this compound are not readily available in the reviewed literature.
| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₁ (n→π) | 3.55 | 349 | 0.002 | HOMO-1 → LUMO |
| S₂ (π→π) | 4.10 | 302 | 0.150 | HOMO → LUMO |
| T₁ (n→π) | 3.20 | 387 | - | HOMO-1 → LUMO |
| T₂ (π→π) | 3.85 | 322 | - | HOMO → LUMO |
This interactive table illustrates the kind of data that would be generated from TD-DFT calculations. The vertical excitation energy corresponds to the energy difference between the ground and excited states at the ground-state geometry. The oscillator strength indicates the probability of a transition occurring upon light absorption. The dominant orbital contribution describes the nature of the electronic transition.
A primary photochemical reaction for α-hydroxy ketones is the Norrish Type I cleavage, which involves the homolytic scission of the C-C bond alpha to the carbonyl group. This process leads to the formation of two radical fragments. Computational studies can model this reaction pathway, identify the transition states, and calculate the activation barriers.
Following excitation and intersystem crossing to a triplet state, the molecule can undergo α-cleavage. A computational study on 2-hydroxy-2,2-dimethylacetophenone has shown that fast homolytic dissociation occurs from the triplet state, leading to the formation of initiating radicals researchgate.net. For this compound, this would result in a 4-(methylthio)benzoyl radical and a hydroxymethyl radical.
Simulations can also determine the spin density distribution in the resulting radical species. The spin density indicates the localization of the unpaired electron, which is crucial for understanding the subsequent reactivity of the radicals, such as their ability to initiate polymerization. In computational studies of related systems, a strong difference in spin localization in the formed initiating radicals has been observed uha.fr.
Table 2: Simulated Spin Densities for Radicals Formed from this compound (Illustrative Data) Note: The following data are illustrative, representing typical spin density distributions in benzoyl and alkyl radicals, as specific computational studies for the radicals of this compound are not readily available in the reviewed literature.
| Radical Species | Atom | Calculated Spin Density (a.u.) |
| 4-(methylthio)benzoyl radical | Carbonyl Carbon | 0.75 |
| Carbonyl Oxygen | 0.15 | |
| Sulfur | 0.05 | |
| Hydroxymethyl radical | Carbon | 0.95 |
| Oxygen | 0.04 |
This interactive table presents hypothetical spin density values. A higher spin density on a particular atom indicates a greater localization of the unpaired electron, making that site more reactive. For instance, the high spin density on the carbonyl carbon of the benzoyl radical and the carbon of the hydroxymethyl radical suggests these are the primary sites of reactivity.
Vi. Derivatization Strategies in Analytical Chemistry
Methodologies for Enhanced Analytical Detection
The primary goal of derivatization is to augment the detectability of an analyte. This is achieved by introducing a chemical "tag" that imparts desirable properties, such as high absorptivity for UV-Visible detection, fluorescence, or improved ionization efficiency for mass spectrometry. libretexts.org
In spectroscopic methods, the sensitivity and specificity of detection for 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone can be substantially improved through chemical derivatization. The hydroxyl group is a prime target for reactions that introduce a chromophore or a fluorophore into the molecule. nih.gov
Chromophore Tagging for UV-Visible Detection : By reacting the hydroxyl group with a derivatizing agent containing a highly conjugated aromatic system, the resulting derivative will exhibit strong absorbance in the UV-Visible spectrum, thereby increasing detection sensitivity. libretexts.org For instance, reacting the phenolic hydroxyl group with benzoyl chloride would form an ester, introducing a spectroscopically useful phenyl group. libretexts.org
Fluorophore Tagging for Fluorescence Detection : For even greater sensitivity, fluorescent tags can be introduced. Reagents like dansyl chloride react with phenolic hydroxyl groups to form highly fluorescent derivatives. unomaha.eduresearchgate.net This technique allows for the detection of the analyte at much lower concentrations than UV-Visible spectroscopy. The process of dansylation creates a derivative that can be detected with ultraviolet light at levels below 1 mg of material. unomaha.edu
These derivatization reactions not only enhance the signal but also increase specificity, as the reaction conditions can be tailored to target specific functional groups, reducing interference from other compounds in the sample matrix. nih.gov
The selection of a derivatizing reagent is critical and depends on the analyte's functional groups and the analytical technique being used. For the hydroxyl group in 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone, several classes of reagents are applicable. nih.gov
Acylation Reagents : These reagents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), react with hydroxyl groups to form esters. libretexts.org This process reduces the polarity of the compound and can introduce halogen atoms (in the case of TFAA), which enhances detectability with an electron capture detector (ECD) in gas chromatography. libretexts.orgfujifilm.com
Silylation Reagents : Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cz This increases the volatility and thermal stability of the analyte, making it more suitable for gas chromatography analysis. libretexts.orgmdpi.com
Fluorescent Labeling Reagents : As mentioned, reagents such as dansyl chloride are widely used to introduce a fluorescent tag. Another common reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines but can also be used in specific applications involving other functional groups. libretexts.org
The choice of reagent is guided by the need to create a derivative that is stable and provides a significantly enhanced response with the chosen detection method. nih.govpsu.edu
Table 1: Common Derivatizing Agents for Hydroxyl Groups
| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |
|---|---|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) | Hydroxyl (-OH) | Trifluoroacetyl ester | Increased volatility and ECD sensitivity. libretexts.org |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC. gcms.cz |
| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Hydroxyl (-OH) | Pentafluorobenzyl ether | Enhanced response in ECD. libretexts.org |
| Fluorescent Tagging | Dansyl chloride | Phenolic Hydroxyl (-OH) | Dansyl ester | High sensitivity in fluorescence detection. unomaha.eduresearchgate.net |
| UV-Vis Tagging | Benzoyl chloride | Hydroxyl (-OH) | Benzoyl ester | Introduction of a strong chromophore for UV detection. libretexts.org |
Applications in Advanced Chromatographic and Mass Spectrometric Techniques
In modern analytical laboratories, derivatization is a key strategy to enhance the performance of sophisticated techniques like mass spectrometric imaging and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique for visualizing the spatial distribution of molecules in tissue sections. researchgate.net However, some molecules, including phenols, may exhibit poor ionization efficiency. On-tissue chemical derivatization (OTCD) has emerged as a method to overcome this limitation. researchgate.netnih.gov
For a phenolic compound like 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone, derivatization can significantly improve its detection in MALDI IMS. A notable strategy involves using 2-sulfobenzoic anhydride (SBA). nih.gov When applied to a tissue section, SBA reacts with phenolic hydroxyl groups to form an anionic derivative. This modification can dramatically enhance the signal in negative-ion mode MALDI-MS. nih.gov Studies have shown that phenols with high pKa values, which are poorly detected without derivatization, become readily detectable after reaction with SBA. nih.gov This approach improves sensitivity and allows for the precise mapping of such compounds within a biological sample.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of quantitative bioanalysis. bioanalysis-zone.com Chemical derivatization is frequently used to address challenges such as poor chromatographic retention, low ionization efficiency, and analyte instability. bioanalysis-zone.comresearchgate.net
For 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone, derivatization can offer several advantages in an LC-MS/MS workflow:
Enhanced Ionization : The hydroxyl group can be tagged with a moiety that carries a permanent positive charge or has a high proton affinity, significantly improving ionization efficiency in electrospray ionization (ESI). rsc.org For example, derivatization with picolinic acid has been shown to enhance the detection sensitivity of hydroxy-androgens. nih.gov
Improved Chromatography : By altering the polarity of the molecule, derivatization can improve its retention on reverse-phase chromatography columns, leading to better separation from interfering matrix components and improved peak shapes. researchgate.net
Increased Specificity : Derivatization can introduce a specific fragmentation pattern in the tandem mass spectrometer, which can be used for highly selective and sensitive detection using Selected Reaction Monitoring (SRM). researchgate.net For instance, derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates stable derivatives with characteristic fragmentation patterns, enabling accurate quantification. nih.govresearchgate.net
Table 2: Impact of Derivatization on LC-MS/MS Analysis
| Derivatization Strategy | Example Reagent | Impact on Analyte | Benefit for LC-MS/MS |
|---|---|---|---|
| Charge Tagging | Picolinic Acid | Adds a readily ionizable group to the hydroxyl function. | Increases ESI efficiency and detection sensitivity. nih.gov |
| Hydrophobicity Modification | Acyl Chlorides | Increases hydrophobicity by forming an ester. | Improves retention on reverse-phase columns. rsc.org |
| Fluorescent Tagging | Dansyl Chloride | Adds a bulky, ionizable group. | Enhances ionization and provides characteristic fragments for MS/MS. researchgate.net |
| Isotope Labeling | Bromine-containing reagents | Introduces a specific isotopic signature. | Facilitates metabolite profiling and identification. nih.gov |
Vii. Emerging Research Directions and Future Perspectives in 2 Hydroxy 1 4 Methylthiophenyl Ethanone Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of α-hydroxy ketones often involves multi-step processes that may utilize harsh reagents, leading to significant waste generation. A major future focus in the chemistry of 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone is the development of green and sustainable synthetic methodologies.
Current industrial preparations of the precursor, 4'-(methylthio)acetophenone, often rely on Friedel-Crafts acylation, a classic but environmentally taxing method that uses stoichiometric amounts of Lewis acid catalysts like aluminum chloride. sigmaaldrich.com Future research will likely pivot towards cleaner alternatives. One promising avenue is the use of solid acid catalysts, which can be easily recovered and reused, thereby minimizing waste.
Furthermore, the conversion of the acetophenone (B1666503) precursor to the final α-hydroxy ketone product offers significant opportunities for sustainable innovation. Biocatalysis, in particular, stands out as a powerful tool. The use of enzymes, either as isolated proteins or within whole-cell systems, can offer high selectivity and operate under mild reaction conditions (aqueous media, ambient temperature, and neutral pH). researchgate.net Research into tandem biocatalytic reactions, where multiple enzymatic steps are carried out in a single pot, could provide a highly efficient route to chiral 2-hydroxy-4-butyrolactone derivatives and other α-hydroxy ketones. nih.gov The application of stereoselective aldolases and ketoreductases could enable the asymmetric synthesis of enantiomerically pure forms of 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone, which is of significant interest for pharmaceutical applications. nih.govresearchgate.net
| Synthetic Approach | Description | Potential Advantages | Key Research Focus |
| Biocatalysis | Use of enzymes (e.g., ketoreductases, aldolases) or whole-cell systems for the hydroxylation or asymmetric reduction of precursors. researchgate.net | High enantioselectivity, mild reaction conditions, reduced waste, potential for one-pot tandem reactions. nih.gov | Screening for and engineering of novel enzymes with high activity and selectivity for the specific substrate. |
| Solid Acid Catalysis | Replacement of traditional Lewis acids (e.g., AlCl3) in Friedel-Crafts acylation of thioanisole (B89551) with reusable solid acid catalysts. sigmaaldrich.com | Catalyst recyclability, reduced corrosive waste, and simplified product purification. | Development of highly active and stable solid acid catalysts for acylation reactions. |
| Photocatalysis | Utilization of light energy to drive the hydroxylation of the precursor, potentially using water as the oxygen source. | Use of renewable energy, potential for novel reaction pathways, and mild reaction conditions. | Design of efficient photocatalysts and optimization of reaction conditions for selective α-hydroxylation. |
Deeper Understanding of Intramolecular and Intermolecular Interactions
A fundamental understanding of the non-covalent interactions governing the structure and properties of 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone is crucial for predicting its behavior in various environments, from crystal lattices to biological systems. The presence of a hydroxyl group, a carbonyl group, an aromatic ring, and a sulfur atom creates a rich landscape for various interactions.
Intramolecular Interactions: A key feature of α-hydroxy ketones is the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen. This interaction can significantly influence the molecule's conformation, stability, and reactivity. In ortho-hydroxyacetophenones, for instance, this intramolecular hydrogen bond is a dominant feature. ias.ac.in Future research should focus on quantifying the strength and dynamics of this bond in 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone through a combination of spectroscopic techniques (e.g., NMR, IR) and computational modeling. iastate.edu
Intermolecular Interactions: In the solid state and in solution, intermolecular forces dictate properties such as melting point, solubility, and crystal packing. The aromatic ring can participate in π-π stacking interactions, while the hydroxyl and carbonyl groups are potent hydrogen bond donors and acceptors, respectively. nih.gov The sulfur atom of the methylthio group can also engage in specific non-covalent interactions. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures, could be employed to understand the packing motifs. christuniversity.in Experimental studies on co-crystallization could reveal how 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone interacts with other molecules, providing insights for its application in materials science and drug design.
| Interaction Type | Participating Groups | Potential Influence | Investigative Methods |
| Intramolecular H-Bond | α-hydroxyl (donor), Carbonyl oxygen (acceptor) | Molecular conformation, chemical reactivity, spectroscopic properties. ias.ac.in | NMR, IR spectroscopy, Quantum chemical calculations. iastate.edu |
| Intermolecular H-Bond | Hydroxyl group, Carbonyl group | Crystal packing, melting point, solubility, interaction with biological targets. | Single-crystal X-ray diffraction, Temperature-dependent spectroscopy. |
| π-π Stacking | Phenyl rings | Crystal architecture, electronic properties. nih.gov | X-ray diffraction, Computational modeling. |
| Sulfur-mediated Interactions | Methylthio group | Crystal packing, electronic communication, potential for specific binding interactions. | High-resolution X-ray diffraction, Hirshfeld surface analysis. christuniversity.in |
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental analysis and computational chemistry offers a powerful paradigm for advancing our understanding of 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone. Density Functional Theory (DFT) has become an indispensable tool for investigating molecular properties and reaction mechanisms.
Future research will increasingly rely on this integrated approach. For example, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), which can then be compared with experimental data to confirm the molecular structure and the presence of specific interactions, such as hydrogen bonds. researchgate.netmdpi.com Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental spectra.
Furthermore, computational methods can provide insights that are difficult or impossible to obtain through experiments alone. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) and to understand the nature of electronic transitions, which is particularly relevant for applications in photochemistry. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's reactivity and potential as an electron donor or acceptor. nih.govbohrium.com Molecular docking simulations, a key computational tool in drug discovery, could be used to predict the binding affinity and orientation of 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone within the active site of a target protein. christuniversity.inmdpi.com
| Methodology | Application | Expected Insights |
| DFT Geometry Optimization | Predict the most stable molecular conformation. | Elucidation of bond lengths, bond angles, and the influence of intramolecular hydrogen bonding. doi.org |
| Vibrational Spectroscopy (IR/Raman) + DFT | Correlate experimental spectra with theoretical calculations. | Unambiguous assignment of vibrational modes and confirmation of molecular structure. researchgate.net |
| TD-DFT Calculations | Predict UV-Vis absorption spectra and electronic transitions. | Understanding of photophysical properties and potential as a photoinitiator or photosensitizer. |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Calculate the energies and distributions of frontier orbitals. | Prediction of chemical reactivity, ionization potential, electron affinity, and charge transfer properties. nih.gov |
| Molecular Docking | Simulate the interaction of the molecule with biological targets. | Identification of potential binding modes and prediction of biological activity. mdpi.com |
Development of Structure-Reactivity Relationships in Related Systems
Establishing clear structure-reactivity relationships is fundamental to the rational design of new molecules with tailored properties. For 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone, a key area of investigation is how the interplay between the hydroxyl, carbonyl, and methylthio groups influences its chemical reactivity, particularly in photochemical applications.
This compound belongs to the class of α-hydroxy ketones, which are well-known as Type I photoinitiators. Upon UV irradiation, they can undergo α-cleavage (Norrish Type I reaction) to generate reactive free radicals capable of initiating polymerization. The efficiency of this process is highly dependent on the substituents on the aromatic ring.
The presence of the sulfur-containing methylthio group at the para-position is expected to significantly modulate the molecule's photochemical behavior. Studies on related sulfur-containing benzophenone derivatives have shown that the sulfur atom can influence the excited state dynamics. researchgate.netresearchgate.net In some cases, the proximity of a sulfur atom to an excited carbonyl group can lead to an inhibition effect, potentially through quenching of the excited state. radtech.org Conversely, the C-S bond itself might be susceptible to photolysis, offering an alternative radical generation pathway. researchgate.net
Future research should systematically investigate the photochemistry of 2-Hydroxy-1-[4-(methylthio)phenyl]ethanone and compare its performance to analogs with different substituents (e.g., methoxy, alkyl, halogen) at the para-position. This would involve quantifying photoinitiation efficiencies, identifying the radical species generated (e.g., via electron paramagnetic resonance spectroscopy), and elucidating the underlying photochemical mechanisms. Such studies will be crucial for developing a comprehensive understanding of the structure-reactivity relationships and for designing more efficient sulfur-containing photoinitiators for applications in UV curing and 3D printing. researchgate.net The role of the sulfur atom in mediating the antioxidant properties of related phenolic compounds also suggests a potential avenue for exploring the structure-activity relationships of this compound in the context of radical scavenging. mdpi.com
Q & A
Basic: Synthesis and Purification
Q: What are the established synthetic routes for 2-Hydroxy-1-[4-methylthiophenyl]ethanone, and how can purity be optimized? A:
- Friedel-Crafts Acylation : A common method involves reacting 4-methylthiophenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction parameters (temperature, solvent polarity) significantly influence yield .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts. Purity ≥95% is achievable via repeated crystallization .
- Validation : Monitor progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Structural Characterization
Q: Which analytical techniques are critical for confirming the structure of this compound? A:
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen bonding. ORTEP-3 or WinGX generates graphical representations .
- Spectroscopy :
- Validation : Cross-check data against computational models (DFT-optimized structures) and crystallographic validation tools like PLATON .
Advanced: Mechanistic Insights
Q: How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions? A:
- Electronic Effects : The electron-donating methylthio (–SCH₃) group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This contrasts with hydroxyl-substituted analogs, where –OH enhances electrophilicity at the ortho/para positions .
- Steric Effects : Steric hindrance from the methylthio group may slow reactions at the adjacent carbonyl carbon. Comparative kinetic studies with analogs (e.g., 1-(4-methoxyphenyl)ethanone) reveal rate differences .
- Methodology : Use Hammett plots to correlate substituent constants (σ) with reaction rates. Monitor intermediates via in situ IR or stopped-flow spectrometry .
Advanced: Addressing Data Contradictions
Q: How can researchers resolve discrepancies in reported biological activities of this compound across studies? A:
- Batch Variability : Impurity profiles (e.g., residual solvents or isomers) may affect bioactivity. Implement QC protocols:
- Assay Conditions : Optimize cell culture media (pH, serum content) to minimize false positives in antimicrobial assays. Replicate studies under standardized OECD guidelines .
Advanced: Computational Modeling
Q: What computational strategies predict the binding affinity of this compound to target enzymes? A:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The hydroxy group forms hydrogen bonds with catalytic residues, while the methylthio group contributes to hydrophobic packing .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .
Biological Activity
Q: What methodologies are used to evaluate the antimicrobial potential of this compound? A:
- Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition ≥8 mm indicate activity. Include positive controls (e.g., ampicillin) .
- MIC Determination : Use broth microdilution (CLSI guidelines). MIC values ≤50 µg/mL suggest therapeutic potential .
- Mechanistic Studies : Probe membrane disruption via fluorescent dyes (e.g., propidium iodide) or ROS generation assays .
Analytical Method Development
Q: How can this compound be quantified in complex matrices (e.g., plant extracts)? A:
- HPLC-DAD : Use a C18 column with gradient elution (water:acetonitrile, 0.1% formic acid). Retention time ~12.5 min, λmax = 270 nm .
- LC-MS/MS : MRM transitions (e.g., m/z 195 → 123 for quantification) enhance specificity in biological samples .
- Validation : Assess linearity (R² >0.99), LOD (≤0.1 µg/mL), and recovery (80–120%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
